Methyl 1-methylhydrazine-1-carboximidate
Description
Properties
CAS No. |
90708-24-0 |
|---|---|
Molecular Formula |
C3H9N3O |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
methyl N-amino-N-methylcarbamimidate |
InChI |
InChI=1S/C3H9N3O/c1-6(5)3(4)7-2/h4H,5H2,1-2H3 |
InChI Key |
BIQCQFCFTXJQRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=N)OC)N |
Origin of Product |
United States |
Preparation Methods
Pinner Reaction-Based Synthesis
The Pinner reaction offers a plausible route to Methyl 1-methylhydrazine-1-carboximidate. Starting with methyl cyanoimidate, treatment with anhydrous methanol and HCl generates the corresponding carboximidate hydrochloride (Scheme 1). Subsequent nucleophilic attack by methylhydrazine at the imidate carbon yields the target compound:
$$
\text{CH}3\text{O}C(=\NH^+)\text{Cl}^- + \text{CH}3\text{NHNH}2 \rightarrow \text{CH}3\text{O}C(=\N-NHCH3)\text{NH}2 + \text{HCl}
$$
Key considerations include:
- Solvent Selection : Methanol or dichloroethane optimizes nucleophile accessibility while stabilizing intermediates.
- Temperature Control : Reactions proceed at 0–10°C to minimize side reactions like over-alkylation.
- Purification : Vacuum distillation (0.06–0.08 MPa) removes volatile byproducts, followed by crystallization from mixed solvents (e.g., dichloroethane/dimethyl carbonate).
Alkylation of Methylhydrazine
An alternative route involves alkylating methylhydrazine with methylating agents. For example, dimethyl carbonate reacts with methylhydrazine in methanol under reflux (Scheme 2):
$$
(\text{CH}3\text{O})2\text{CO} + \text{CH}3\text{NHNH}2 \rightarrow \text{CH}3\text{O}C(=\O)\text{NHNHCH}3 + \text{CH}_3\text{OH}
$$
This method mirrors the synthesis of methyl hydrazinocarboxylate, but substituting hydrazine hydrate with methylhydrazine introduces steric and electronic challenges. The methyl group on hydrazine reduces nucleophilicity, necessitating longer reaction times (≥6 hours) and higher temperatures (70–90°C).
Reaction Optimization and Challenges
Regioselectivity and Byproduct Formation
Methylhydrazine’s two amine groups pose regioselectivity issues. DFT calculations suggest that N-methylation predominates when the imidate group’s electrophilicity is enhanced through hydrogen bonding or conformational strain. For instance, cyclopropane-annulated carboximidates exhibit reduced intramolecular hydrogen bonding, favoring attack at the imidate group (Figure 1).
Solvent and Catalytic Effects
Mixed solvents like dichloroethane/dimethyl carbonate improve yield (≥90%) by solubilizing intermediates and suppressing hydrolysis. Catalytic bases (e.g., K₂CO₃) mitigate HCl accumulation, though excess base risks deprotonating methylhydrazine and triggering dimerization.
Purification and Characterization
Crystallization Techniques
Post-reaction mixtures are cooled to 5°C to precipitate the product, which is isolated via centrifugation. Lithium or sodium salts of the carboximidate are stable alternatives to the free acid, avoiding decarboxylation during isolation.
Spectroscopic Validation
- ¹H NMR : A singlet at δ 3.3–3.5 ppm confirms the methoxy group, while NH protons appear as broad singlets (δ 6.5–7.0 ppm).
- IR : Stretching vibrations at 1650 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O) verify the imidate structure.
Industrial-Scale Considerations
Large-scale synthesis requires addressing:
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methylhydrazine-1-carboximidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives with lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce hydrazine derivatives with different substitution patterns.
Scientific Research Applications
Methyl 1-methylhydrazine-1-carboximidate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives and other nitrogen-containing compounds.
Biology: The compound may be used in biochemical studies to investigate the reactivity and interactions of hydrazine derivatives with biological molecules.
Medicine: Research into potential medicinal applications includes exploring its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 1-methylhydrazine-1-carboximidate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. Additionally, the compound may participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Features
- Methyl 1-Methylhydrazine-1-Carboximidate : Features a methyl group and a carboximidate ester (CH₃O-C=N) attached to the hydrazine nitrogen.
- N-Methyl-N-(6-chloro-7-methyl-benzodithiazin-3-yl)hydrazine (Compound 2) : Contains a benzodithiazine ring substituted with chlorine and methyl groups, with a terminal N-methylhydrazine moiety .
- 1-Methyl-1-Phenylhydrazine : A simpler analog where both hydrazine nitrogens are substituted with methyl and phenyl groups .
- Methyl Shikimate Hydrazides : Include hydrazine-linked ester groups but lack the carboximidate functionality .

Physicochemical Properties
Notes:
- Carboximidate derivatives (e.g., compound 3 ) show distinct C=O stretches (~1740 cm⁻¹) absent in simpler hydrazines.
- N-CH₃ protons resonate at ~3.30–3.36 ppm across analogs, confirming consistent methylation .
Key Findings :
- Substituents on the hydrazine nitrogen critically influence cytotoxicity. Electron-withdrawing groups (e.g., nitro in compound 9 ) enhance activity, while simple methyl groups (e.g., compound 2 ) show weak effects (IC₅₀ >100 µM) .
- This compound analogs are hypothesized to exhibit similar trends, though empirical data is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

